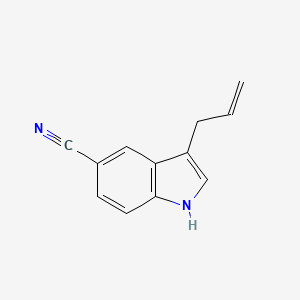

3-Allyl-1H-indole-5-carbonitrile

Description

Contextualization within Indole (B1671886) Chemistry and Nitrile Chemistry

The foundational structure of 3-Allyl-1H-indole-5-carbonitrile is the indole ring, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. creative-proteomics.com Indole and its derivatives are widespread in nature and are integral to a vast number of bioactive compounds and medicinal agents. openmedicinalchemistryjournal.comnih.gov The indole nucleus is a key building block in the synthesis of many pharmaceuticals. creative-proteomics.comopenmedicinalchemistryjournal.com The chemistry of indoles is characterized by their electron-rich nature, which makes them prone to electrophilic substitution, primarily at the C-3 position. bhu.ac.in

The presence of a nitrile (-C≡N) group at the 5-position of the indole ring places this compound within the family of nitrile compounds. The nitrile group is a versatile functional group in organic synthesis, known for its ability to be converted into various other functionalities such as amines, carboxylic acids, and amides. organic-chemistry.org Indole-5-carbonitrile itself is used as a reactant in the synthesis of various complex molecules, including those with potential applications in treating metabolic syndromes and as dual agonists for PPARα/γ. sigmaaldrich.com

Significance of Allylation in Indole Frameworks

The attachment of an allyl group ( -CH₂-CH=CH₂) to the C-3 position of the indole core is a significant structural feature. Allylation, the process of adding an allyl group, is a widely used strategy in organic synthesis to introduce a three-carbon unit that can be further functionalized. In the context of indoles, C-3 allylation is a key step in the synthesis of various natural products and pharmaceutically important molecules. nih.gov The development of efficient and regiosective methods for the allylation of indoles is an active area of research, with various catalysts, including those based on palladium and ruthenium, being explored. nih.govnih.gov The allylation of 3-substituted indoles can lead to the formation of a quaternary carbon center at the C-3 position, a challenging yet valuable transformation in synthetic chemistry. nih.gov

Overview of Research Trajectories for this compound

Current research involving this compound and related structures appears to be focused on its potential as a synthetic intermediate. For instance, a related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is an intermediate in the synthesis of Vilazodone, an antidepressant medication. researchgate.netchemicalbook.com The synthesis of various substituted indole-2-carbonitriles and their subsequent reactions, such as cross-coupling, highlights the interest in creating a diversity of indole-based molecules for further investigation. mdpi.com The exploration of new synthetic methods to create functionalized indoles, including those with nitrile and other substituents, is a continuing endeavor in organic chemistry. organic-chemistry.org

Historical Perspective on Synthesis and Exploration of Indole Carbonitriles

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.org The synthesis of the parent indole was first achieved by Adolf von Baeyer in 1866. bhu.ac.inwikipedia.org Over the years, numerous methods for synthesizing indoles have been developed, with the Fischer indole synthesis, discovered in 1883, being one of the most well-known. creative-proteomics.comwikipedia.org

The synthesis of indole-3-carbonitrile, a closely related compound, has been achieved through various methods, including the dehydration of indole-3-carboxaldehyde (B46971) oxime and the reaction of o-aminobenzyl cyanide with isoamyl formate. orgsyn.org The exploration of indole carbonitriles has been driven by their utility as synthetic precursors. For example, 3-formyl-1H-indole-5-carbonitrile is a reactant for synthesizing potential anticancer and antifungal agents. sigmaaldrich.com The development of synthetic routes to access diverse indole carbonitriles continues to be an important aspect of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-prop-2-enyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C12H10N2/c1-2-3-10-8-14-12-5-4-9(7-13)6-11(10)12/h2,4-6,8,14H,1,3H2 |

InChI Key |

VATBFXPOIPGUJH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CNC2=C1C=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 1h Indole 5 Carbonitrile

Direct Allylation Strategies

Direct allylation involves the introduction of an allyl group onto the indole (B1671886) nucleus in a single step. Transition-metal catalysis is the most prevalent and effective approach for this transformation, offering high regioselectivity and yield.

A variety of transition metals have been successfully employed to catalyze the C3-allylation of indoles. rsc.org These reactions typically proceed via the formation of a π-allyl metal complex, which is then attacked by the nucleophilic indole. The choice of metal, ligand, and reaction conditions can significantly influence the selectivity and efficiency of the reaction.

Palladium catalysts are widely used for the C3-selective allylation of indoles with allyl alcohols. nih.gov A notable advancement in this area is the use of triethylborane (B153662) (Et3B) as a promoter, which facilitates the reaction to proceed in high yields (75-95%). nih.gov This method is effective for a range of indoles, including functionalized derivatives like tryptophan. nih.gov The reaction is believed to occur via a π-allylpalladium intermediate. The high selectivity for C3-allylation over N-allylation is a key advantage of this system, potentially influenced by the borane (B79455) binding to the indole nitrogen. nih.gov

Research by Tamaru and coworkers demonstrated a palladium-catalyzed C3-selective allylation of 1H-indoles using allyl alcohols in the presence of triethylborane. nih.gov Further studies have explored the development of enantioselective versions of this reaction, highlighting the importance of the chiral ligands and the nature of the borane promoter in controlling the stereochemistry of the product. nih.gov

| Catalyst System | Allyl Source | Promoter/Additive | Key Features | Reference |

|---|---|---|---|---|

| Palladium complex | Allyl Alcohol | Triethylborane (Et3B) | High C3-selectivity; yields ranging from 75-95%. | nih.gov |

| Palladium complex with chiral ligands | Allyl Alcohol | 9-BBN-C6H13 | Enantioselective synthesis of 3-allyl-3-substituted indolenines. | nih.gov |

Ruthenium catalysts have been developed for the site-selective functionalization of indoles. An efficient method for C3-selective alkenylation of indole derivatives utilizes a ruthenium(II) catalyst with an ester directing group at the C4 position. nih.gov This reaction proceeds through an uncommon six-membered metallacycle intermediate, ensuring high regioselectivity. nih.gov While this specific example demonstrates alkenylation with acrylates, the underlying principle of C-H activation and directed functionalization could potentially be adapted for allylation. The reaction conditions are generally mild, and the method shows a broad substrate scope. nih.gov

| Catalyst System | Reactant | Directing Group | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Acrylates | Ester at C4-position | Exclusive C3-selectivity via a 6-membered metallacycle intermediate. | nih.gov |

Iridium catalysts offer powerful tools for the asymmetric allylation of indole derivatives. These methods can provide access to chiral 3-allyl-substituted indoles with high enantioselectivity. acs.orgnih.gov For instance, an iridium-catalyzed asymmetric allylation of 3-hydroxyoxindoles has been developed to synthesize 3-allyl-3-hydroxyoxindoles with excellent enantiomeric excess (up to >99% ee). acs.org

Another strategy involves the iridium-catalyzed asymmetric allylic substitution at the C5 position of indolines, followed by an oxidation step to furnish C5-allylindoles. nih.gov This protocol achieves high yields and enantioselectivities (82% to >99% ee) and demonstrates the versatility of iridium catalysis in functionalizing the indole core at various positions. nih.gov Furthermore, iridium catalysis has enabled the first catalytic enantioselective reverse prenylation of achiral 3-substituted indoles, leading to the formation of hexahydropyrrolo[2,3-b]indoles, which are structurally related to allylated indoles. nih.gov

| Catalyst System | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium complex | 3-Hydroxyoxindoles | 3-Allyl-3-hydroxyoxindoles | High enantioselectivity (up to >99% ee) and good diastereoselectivity. | acs.org |

| Iridium/Brønsted acid | N-Alkyl Indolines | C5-Allylindoles (after oxidation) | High yields (48-97%) and enantioselectivities (82% to >99% ee). | nih.gov |

| Iridium-NHC-phosphoramidite | 3-Substituted Indoles | C3-Prenylated hexahydropyrrolo[2,3-b]indoles | High yields and enantioselectivities with complete branched selectivity. | nih.gov |

Besides palladium, ruthenium, and iridium, other transition metals have shown promise in catalyzing the allylation of indoles. For example, nickel complexes generated in situ have been used for the selective N-allylation of indoles with allylic alcohols. researchgate.net While this method favors N-allylation, it underscores the potential of other metals to mediate indole functionalization. Manganese(I)-catalyzed C-H allylation of indoles has also been reported, affording 2-allylated indoles. researchgate.net The development of catalysts based on these and other earth-abundant metals remains an active area of research, aiming for more cost-effective and sustainable synthetic routes.

While transition-metal catalysis dominates the field of direct indole allylation, research into metal-free alternatives is ongoing. Metal-free methods for the synthesis of the indole core itself are known, such as the C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant. acs.org However, specific examples of direct, metal-free C3-allylation of a pre-formed indole-5-carbonitrile are less common in the literature. The development of such methods would be a significant step towards more environmentally benign syntheses of 3-allyl-1H-indole-5-carbonitrile and related compounds.

Regioselective and Stereoselective Considerations in Allylation Reactions

The allylation of indoles is a well-established transformation, but controlling the site of functionalization (regioselectivity) and the spatial orientation of the new bond (stereoselectivity) is a significant challenge. The indole nucleus possesses two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position.

Transition metal catalysis has emerged as a powerful tool for controlling the regioselectivity of indole allylation. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, the use of triethylborane as a promoter in palladium-catalyzed allylation with allyl alcohols has been shown to be highly selective for the C3 position. beilstein-journals.org The choice of solvent and ligand is also crucial in directing the outcome of the reaction. Non-coordinating solvents often favor C3-allylation. nih.gov

The electronic nature of substituents on the indole ring also plays a critical role. Electron-withdrawing groups, such as the nitrile group at the C5 position in the target molecule, can decrease the nucleophilicity of the indole nitrogen, thereby favoring C3-alkylation. Conversely, electron-donating groups at the C5 position can enhance the enantioselectivity of C3-allylation reactions. nih.gov The use of a protecting group on the indole nitrogen can also influence regioselectivity by sterically hindering N-allylation and electronically modifying the indole nucleus. beilstein-journals.org

Stereoselectivity in indole allylation is primarily a concern when the reaction creates a new chiral center. Asymmetric allylation reactions, often employing chiral ligands in conjunction with transition metal catalysts, have been developed to produce enantiomerically enriched 3-allylated indoles. For example, iridium and ruthenium-based catalysts with chiral ligands have been successfully used for the enantioselective allylation of indoles. youtube.com

Synthesis via Precursor Modification

An alternative to direct allylation is the modification of indole precursors that already bear either the allyl or the nitrile group.

A plausible and widely practiced approach for the synthesis of this compound is the direct C3-allylation of 1H-indole-5-carbonitrile. This starting material is commercially available. sigmaaldrich.com The strong electron-withdrawing nature of the C5-nitrile group deactivates the benzene (B151609) ring towards electrophilic attack and also reduces the nucleophilicity of the indole nitrogen, thus favoring electrophilic substitution at the C3 position.

Various methods for the C3-alkylation of indoles can be adapted for this purpose. Friedel-Crafts type alkylations using an allyl halide (e.g., allyl bromide) or an allyl alcohol in the presence of a Lewis acid catalyst are common strategies. For instance, zinc triflate has been shown to be an effective reagent for the C3-alkylation of indoles with allylic halides.

A relevant example is the synthesis of the closely related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which has been prepared by the reaction of 1H-indole-5-carbonitrile with 1-bromo-4-chlorobutane (B103958) using zinc chloride as a catalyst. mdpi.com A similar strategy could be employed for the synthesis of this compound using an appropriate allylating agent.

Table 1: Examples of C3-Alkylation of Substituted Indoles

| Entry | Indole Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1H-Indole-5-carbonitrile | 1-Bromo-4-chlorobutane | ZnCl₂ | Dichloromethane | 88 | mdpi.com |

| 2 | 3-Methylindole | Allyl alcohol | Pd₂(dba)₃CHCl₃, (S,S)-A, 9-BBN-(C₆H₁₃) | CH₂Cl₂ | High | nih.gov |

This table is illustrative and provides examples of C3-alkylation on indole scaffolds, demonstrating the feasibility of the proposed synthetic route.

This strategy involves starting with a C3-allylated indole and subsequently introducing the nitrile group at the C5 position. A common precursor for this route would be 3-allyl-1H-indole. The challenge then lies in the regioselective functionalization of the C5 position of the 3-allyl-1H-indole.

Direct cyanation of the C5-H bond of 3-allyl-1H-indole would be an ideal and atom-economical approach, though achieving high regioselectivity can be difficult. More commonly, this transformation is achieved by first introducing a leaving group, such as a bromine or iodine atom, at the C5 position, followed by a nucleophilic substitution with a cyanide source. Therefore, a more practical precursor for this route would be 5-bromo-3-allyl-1H-indole or 5-iodo-3-allyl-1H-indole.

The introduction of a nitrile group onto an indole ring can be accomplished through several methods. A common and effective method is the palladium-catalyzed cyanation of an aryl halide or triflate. mit.edu This approach would be applicable to a precursor such as 5-bromo-3-allyl-1H-indole. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). Modern methods have been developed that allow this reaction to proceed in aqueous media, enhancing the green credentials of the synthesis. mit.edu

Another strategy is the direct C-H cyanation of the indole ring. While C3-cyanation is more common, methods for the cyanation of other positions have been developed. For example, rhodium(III)-catalyzed C2-selective cyanation of indoles has been reported. researchgate.net Site-selective electrochemical C-H cyanation of indoles has also been demonstrated, offering a metal-free alternative. acs.org However, achieving selective C5-cyanation on an already C3-substituted indole remains a significant challenge.

The Sandmeyer reaction, a classical method for introducing a nitrile group, could also be considered. This would involve the diazotization of a 5-amino-3-allyl-1H-indole precursor, followed by treatment with a copper(I) cyanide salt.

Table 2: Examples of Nitrile Group Introduction on Indole Scaffolds

| Entry | Indole Substrate | Cyanating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-Bromoindole | Zn(CN)₂ | Pd₂(dba)₃, dppf | THF/H₂O | Excellent | mit.edu |

| 2 | Indole | TMSCN | Tris(4-bromophenyl)amine (redox catalyst) | Acetonitrile (B52724)/Water | High | acs.org |

This table provides examples of cyanation reactions on the indole ring, which could be adapted for the synthesis of the target compound from an appropriately substituted precursor.

Novel Synthetic Routes and Green Chemistry Approaches

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. researchgate.netnih.gov For example, palladium-catalyzed N-allylation of indoles has been successfully carried out in a PEG-water system. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. nih.gov The regioselective 3-acylation of indoles has been achieved in short reaction times using microwave irradiation in an ionic liquid. nih.gov

Catalyst-free methods or the use of more sustainable and earth-abundant metal catalysts, such as iron, are also highly desirable. rsc.org Iron-catalyzed regioselective C-H alkylation of indoles with unactivated alkenes has been reported as an additive-free approach. rsc.org

The development of catalytic asymmetric methods for the synthesis of this compound would be of significant interest, as it would provide access to enantiomerically pure forms of this compound and its derivatives. The allyl group in the target molecule does not inherently create a stereocenter unless it is substituted. However, if a substituted allyl group were used, or if the indole nitrogen were substituted, a chiral center could be generated at the C3 position.

Asymmetric Friedel-Crafts reactions of indoles, catalyzed by chiral metal complexes or organocatalysts, are a powerful approach to optically active indole derivatives. nih.gov The enantioselective C3-allylation of 3-substituted indoles has been achieved with high enantioselectivities using palladium catalysis with chiral ligands. nih.gov Furthermore, catalytic asymmetric hydrogenation of substituted indoles offers a route to chiral indolines, which can be precursors to other chiral indole derivatives. nih.gov

Flow Chemistry Applications in Indole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indoles. This technology offers numerous advantages, such as enhanced safety, improved reaction control, higher yields, and facile scalability. Researchers have successfully applied flow chemistry to classical indole syntheses, including the Fischer, Bischler-Möhlau, and Hemetsberger-Knittel reactions, often achieving significant reductions in reaction times and improvements in process efficiency.

However, a specific application of flow chemistry for the synthesis of this compound is not described in the current body of scientific literature. The potential for developing a flow-based synthesis for this compound exists, likely by adapting known batch methods for indole allylation and cyanation, but such work has yet to be published.

Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes. For indole synthesis, this often involves the use of greener solvents (like water or ethanol), catalyst-free reactions, multicomponent reactions (MCRs) to increase atom economy, and the use of renewable starting materials. orgsyn.orgguidechem.com

While many sustainable methods have been developed for the general synthesis of the indole core and its derivatives, there is no specific literature detailing a sustainable synthesis route for this compound. The development of such a method would likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency, but dedicated research toward this goal for the specified compound is not currently available.

Reactions Involving the Indole Nitrogen Atom (N-H)

The nitrogen atom of the indole ring in this compound is nucleophilic and can participate in a variety of chemical transformations. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the 5-cyano substituent.

The indole nitrogen can be functionalized through various reactions, including alkylation, acylation, and sulfonylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. The choice of base and reaction conditions is crucial to avoid competing reactions at other sites, such as the allyl group.

Common N-functionalization reactions include:

N-Alkylation: Introduction of an alkyl group onto the indole nitrogen can be achieved using alkyl halides or other alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

N-Arylation: The introduction of an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) (Et₃N) yields N-acylindoles. These groups serve as effective protecting groups and can influence the regioselectivity of subsequent reactions.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl-3-allyl-1H-indole-5-carbonitrile |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-3-allyl-1H-indole-5-carbonitrile |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-3-allyl-1H-indole-5-carbonitrile |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl-3-allyl-1H-indole-5-carbonitrile |

In multi-step syntheses, the protection of the indole nitrogen is often necessary to prevent undesired side reactions and to direct the reactivity to other parts of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

Common protecting groups for the indole nitrogen include:

Tosyl (Ts): Introduced using tosyl chloride (TsCl) in the presence of a base. It is a robust protecting group, stable to a wide range of conditions, and can be removed with strong reducing agents or strong bases.

tert-Butoxycarbonyl (Boc): Attached using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base like 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA).

Benzenesulfonyl (Bs): Similar to the tosyl group, it is introduced with benzenesulfonyl chloride and is removed under reductive or basic conditions.

| Protecting Group | Protection Reagents | Deprotection Conditions |

| Tosyl (Ts) | TsCl, Base (e.g., NaH, Pyridine) | Strong base (e.g., NaOH, KOH), Mg/MeOH |

| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | Acid (e.g., TFA, HCl) |

| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride, Base | Reductive cleavage (e.g., Mg, MeOH), NaOH |

Reactions Involving the Allyl Moiety

The allyl group at the 3-position of the indole ring provides a versatile handle for a variety of chemical transformations, including additions, cyclizations, and cross-coupling reactions.

The double bond of the allyl group is susceptible to electrophilic attack. These reactions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the double bond.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond leads to the formation of a dihaloalkane derivative. This reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) results in the formation of a haloalkane. The regioselectivity can be controlled by the presence or absence of peroxides (anti-Markovnikov addition in the case of HBr).

Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol. Oxymercuration-demercuration is an alternative method that proceeds with Markovnikov selectivity and avoids carbocation rearrangements.

| Reaction Type | Reagents | Product |

| Bromination | Br₂ in CCl₄ | 3-(2,3-Dibromopropyl)-1H-indole-5-carbonitrile |

| Hydrobromination | HBr | 3-(2-Bromopropyl)-1H-indole-5-carbonitrile |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 3-(2-Hydroxypropyl)-1H-indole-5-carbonitrile |

The proximity of the allyl group to the indole ring allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are often promoted by acids or transition metals.

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, the allyl group can cyclize onto the C4 position of the indole ring to form a tetrahydrocarbazole derivative. This transformation involves an initial protonation of the allyl double bond, followed by an intramolecular electrophilic aromatic substitution.

Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate oxidative cyclization reactions, leading to various fused heterocyclic systems. The reaction pathway and final product can be influenced by the choice of ligands and oxidants.

| Reaction Type | Reagents/Catalyst | Product Type |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Tetrahydrocarbazole derivative |

| Oxidative Cyclization | Pd(OAc)₂, Oxidant | Fused heterocyclic systems |

While the allyl group itself is not a typical substrate for standard cross-coupling reactions like Suzuki or Heck, it can be modified or participate in specific types of palladium-catalyzed reactions. nih.gov

Isomerization followed by Cross-Coupling: The allyl group can be isomerized to a more reactive prop-1-enyl group using a transition metal catalyst (e.g., a rhodium or ruthenium complex). This vinylindole derivative can then participate in Heck or Suzuki cross-coupling reactions. nih.gov

Tsuji-Trost Reaction: The allyl group can be converted into a π-allylpalladium complex, which can then react with a variety of nucleophiles. This allows for the introduction of a wide range of substituents at the allylic position.

Heck-type Reactions: While the allyl group is not a traditional aryl halide, intramolecular Heck reactions involving the allyl group and another part of the molecule are possible, leading to complex polycyclic structures. nih.gov

| Reaction Name | Description |

| Isomerization-Heck Coupling | Isomerization of the allyl group to a vinyl group, followed by a palladium-catalyzed reaction with an alkene. nih.gov |

| Tsuji-Trost Reaction | Formation of a π-allylpalladium complex and subsequent reaction with a nucleophile. |

| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular cyclization involving the allyl group. nih.gov |

Reactivity and Chemical Transformations of 3 Allyl 1h Indole 5 Carbonitrile

The chemical behavior of 3-Allyl-1H-indole-5-carbonitrile is dictated by the interplay of its three key structural features: the electron-rich indole (B1671886) nucleus, the reactive allyl group at the C3 position, and the electrophilic carbon of the nitrile group at the C5 position. These functionalities allow for a diverse range of chemical transformations, making it a versatile scaffold in organic synthesis.

Theoretical and Computational Studies of 3 Allyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to describing the electron distribution and energy levels within a molecule, which in turn dictate its chemical behavior.

The electronic properties of 3-Allyl-1H-indole-5-carbonitrile are determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The indole (B1671886) nucleus itself is an electron-rich aromatic system. The HOMO is generally a π-orbital distributed across the indole ring, making it susceptible to electrophilic attack. The LUMO is also a π-orbital, and its energy and location are crucial for understanding reactions with nucleophiles.

The introduction of an allyl group at the C3 position and a carbonitrile group at the C5 position modifies this electronic landscape. The allyl group's π-system can conjugate with the indole ring, influencing the HOMO-LUMO gap. The carbonitrile group is strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO, increasing the molecule's electron affinity and affecting its reactivity in cycloaddition reactions.

The allyl π-system itself consists of three molecular orbitals formed from the three p-orbitals on its carbon atoms. masterorganicchemistry.comyoutube.com These are typically designated as π₁, π₂ (non-bonding), and π₃*. masterorganicchemistry.com

Table 1: General Characteristics of Allyl System Molecular Orbitals

| Molecular Orbital | Nodal Planes | Character |

|---|---|---|

| π₁ | 0 | Bonding |

| π₂ | 1 | Non-bonding |

This interactive table summarizes the foundational molecular orbitals of a simple allyl system. The interaction of these orbitals with the indole π-system would be a key focus of a detailed computational analysis.

In this compound, these allyl orbitals would mix with the molecular orbitals of the indole moiety. The HOMO of the combined molecule is likely to have significant contributions from the indole ring and the C=C double bond of the allyl group, while the LUMO will be heavily influenced by the electron-withdrawing nitrile group.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For an indole derivative, the ESP map would typically show a negative potential (red/yellow) around the nitrogen atom of the pyrrole (B145914) ring and a generally electron-rich π-system. researchgate.net

In this compound, the key features of an ESP map would be:

Negative Potential: A region of high electron density is expected over the nitrogen of the nitrile group due to its high electronegativity. The π-cloud of the indole ring and the allyl group's double bond would also exhibit negative potential.

Positive Potential: A region of positive potential (blue) is anticipated around the N-H proton of the indole ring, making it a hydrogen-bond donor site.

The electron-withdrawing nature of the C5-carbonitrile group would polarize the entire indole ring system, drawing electron density towards it and influencing the potential above the benzene (B151609) portion of the indole core.

Conformational Analysis and Energy Minima

The three-dimensional shape and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis identifies the most stable arrangements (energy minima) and the energy barriers between them.

A key conformational variable is the rotation of the allyl group around the C3-C(allyl) single bond. The energy associated with this rotation is not constant; there are specific low-energy (stable) and high-energy (transitional) conformations. High-accuracy quantum chemical calculations on simple allyl systems show that the barrier to rotation is significant and depends on the electronic state of the molecule. researchgate.net For the neutral allyl radical, a rotational barrier of approximately 14 kcal/mol has been calculated. researchgate.net

Table 2: Calculated Rotational Barriers for Simple Allyl and Benzyl Systems

| System | Rotational Barrier (kcal/mol) |

|---|---|

| Allyl Cation | 33 |

| Allyl Radical | 14 |

| Allyl Anion | 21 |

This interactive table, based on data from high-accuracy calculations on unsubstituted systems, illustrates the energy required to rotate the terminal CH₂ group out of conjugation. researchgate.net The barrier for the allyl group in this compound would be influenced by steric interactions with the indole ring.

For this compound, the rotational barrier would define the preferred orientation of the allyl group relative to the plane of the indole ring. Computational studies would identify conformers that minimize steric hindrance between the allyl group's vinyl moiety and the H4 proton on the indole ring.

The indole ring is largely planar, but substituents can cause minor distortions from perfect planarity. Computational geometry optimization would provide precise bond lengths, bond angles, and dihedral angles for this compound. Such studies would quantify any puckering or out-of-plane bending induced by the C3-allyl and C5-carbonitrile groups. While significant distortion of the aromatic system is unlikely, subtle changes in planarity can impact crystal packing and electronic properties.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could be applied to several reaction types.

One key reaction of 3-substituted indoles is further electrophilic substitution, which typically occurs at the N1 position or, if the C2 position is unsubstituted, may involve migration of the C3 substituent. The allyl group itself is reactive and can undergo various transformations, including oxidation, reduction, or participation in pericyclic reactions.

For example, a computational study of a palladium-catalyzed allylation of an indole would model the entire catalytic cycle. nih.gov This would involve:

Reactant Complex Formation: Modeling the initial interaction of the indole, an allyl source, and the catalyst.

Transition State Search: Locating the high-energy transition state structures for key steps like oxidative addition and reductive elimination.

Intermediate Identification: Characterizing any stable intermediates along the reaction coordinate.

Product Complex Dissociation: Modeling the final step where the product is released from the catalyst.

Transition State Analysis of Key Transformations

The synthesis of this compound involves key chemical transformations, such as the formation of the indole core and the subsequent introduction of the allyl group at the C3 position. Transition state analysis is a computational technique that allows for the characterization of the high-energy structures that connect reactants to products, providing crucial information about the feasibility and selectivity of a reaction.

The Fischer indole synthesis is a common method for constructing the indole ring. numberanalytics.comwikipedia.orgrsc.org A computational analysis of the Fischer indole synthesis of a precursor to this compound would involve modeling the key mdpi.commdpi.com-sigmatropic rearrangement step. wikipedia.org The transition state for this rearrangement would reveal the concerted nature of the bond-forming and bond-breaking processes and how substituents on the phenylhydrazine (B124118) and the carbonyl compound influence the reaction barrier.

Reaction Pathway Energetics

For the C3-allylation of 5-cyanoindole (B20398), a computational study would map out the energy changes as the allyl group approaches the indole ring, passes through the transition state, and forms the final product. DFT calculations would likely show that the C3-allylation is favored over C2-allylation due to the inherent nucleophilicity of the C3 position in indoles. whiterose.ac.uk However, the presence of a bulky substituent at C3 can reverse this preference. whiterose.ac.uk The reaction pathway energetics would also be influenced by the choice of catalyst and solvent, which can be modeled computationally.

In the context of the Fischer indole synthesis, computational studies can elucidate the energetics of the entire catalytic cycle, including the formation of the phenylhydrazone, its tautomerization to an enamine, the mdpi.commdpi.com-sigmatropic rearrangement, and the final cyclization and aromatization steps. wikipedia.org The presence of the cyano group in the para-position of the phenylhydrazine precursor would modulate the electronic properties and thus the energetics of each step.

Spectroscopic Property Predictions (Methodological Focus)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. These predictions are based on calculating the response of a molecule to electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. youtube.com Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. oregonstate.edu The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for such predictions. numberanalytics.com

For this compound, computational predictions would be crucial for assigning the signals in its ¹H and ¹³C NMR spectra. The predicted chemical shifts would be sensitive to the conformation of the allyl group and the electronic environment of each nucleus in the molecule. The table below presents hypothetical predicted ¹³C NMR chemical shifts for this compound, based on known substituent effects on the indole ring.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~123 |

| C3 | ~115 |

| C3a | ~128 |

| C4 | ~125 |

| C5 | ~103 |

| C6 | ~127 |

| C7 | ~112 |

| C7a | ~136 |

| C8 (CN) | ~120 |

| C1' (allyl) | ~30 |

| C2' (allyl) | ~135 |

| C3' (allyl) | ~117 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.org Computational vibrational frequency analysis, typically performed using DFT, can calculate the vibrational modes of a molecule and their corresponding frequencies and intensities. numberanalytics.com These calculated spectra can be compared with experimental data to aid in spectral assignment.

For this compound, a computational analysis would predict the characteristic vibrational frequencies for the N-H stretch, the C≡N stretch of the nitrile group, the C=C stretch of the allyl group, and the various C-H and C-C vibrations of the indole ring. The calculated Raman spectrum for the related compound, Indole-5-carbonitrile, is available in the PubChem database. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3400 |

| C≡N Stretch | ~2230 |

| Aromatic C-H Stretch | ~3100-3000 |

| Allyl C=C Stretch | ~1640 |

| Aromatic C=C Stretch | ~1600-1450 |

| Allyl C-H Bend | ~990, ~910 |

Note: These are typical frequency ranges and would be refined by specific computational analysis.

Intermolecular Interactions with Model Systems (e.g., solvent models, catalyst active sites)

The behavior of this compound in solution or in the presence of a catalyst is governed by intermolecular interactions. Computational modeling can simulate these interactions, providing insights into solvation effects and catalyst-substrate binding.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on the geometry and energy of the molecule. rsc.org For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed. rsc.org These studies would reveal how the nitrile and allyl groups, as well as the indole N-H, interact with solvent molecules through dipole-dipole interactions and hydrogen bonding.

Molecular docking and molecular dynamics simulations are powerful tools to study the interaction of a molecule with a catalyst's active site. chemmethod.com For instance, if the allylation of 5-cyanoindole is catalyzed by a transition metal complex, docking studies could predict the preferred binding orientation of the indole within the catalyst's coordination sphere. chemmethod.com These models can help in understanding the origins of stereoselectivity in catalytic reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Allyl 1h Indole 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Allyl-1H-indole-5-carbonitrile. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from the analysis of similar indole (B1671886) derivatives. For instance, in related indole structures, the NH proton typically resonates at a high chemical shift, often above 12 ppm. mdpi.com The protons and carbons of the allyl group and the indole core would exhibit characteristic signals that are influenced by their electronic environment and proximity to the nitrile and allyl substituents. youtube.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole NH | > 8.0 | - |

| Indole Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Allyl CH₂ | ~3.5 | ~30-40 |

| Allyl CH | ~5.9 | ~130-140 |

| Allyl =CH₂ | ~5.1 | ~115-120 |

| Cyano C | - | ~115-120 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of the allyl group, as well as between adjacent protons on the indole ring. This helps to piece together the fragments of the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduuvic.ca Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for connecting different parts of the molecule. For example, it would show correlations between the protons of the allyl group and the C3 and C4 carbons of the indole ring, confirming the point of attachment. It would also show correlations between the protons on the benzene (B151609) portion of the indole ring and the carbon of the nitrile group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. researchgate.net NOESY is crucial for determining the three-dimensional conformation of the molecule. For instance, it could reveal spatial proximities between the allyl group protons and protons on the indole ring, providing insights into the preferred orientation of the allyl substituent.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com The exact mass of this compound (C₁₂H₁₀N₂) is 182.0844. epa.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this exact mass, providing strong evidence for the compound's identity. acs.org

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Average Mass | 182.22 g/mol |

| Monoisotopic Mass | 182.0844 g/mol |

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. youtube.comlibretexts.org While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of indole and allyl-substituted compounds. researchgate.nettsijournals.com

Common fragmentation pathways for indoles include the loss of small neutral molecules like HCN. nist.gov The allyl group can undergo cleavage, leading to the loss of a C₃H₅ radical. The fragmentation of the indole ring itself can also occur. uni-saarland.de Analysis of these fragmentation patterns would provide further confirmation of the structure of this compound.

Predicted Fragmentation of this compound:

| Fragment Ion (m/z) | Possible Identity |

| 182 | Molecular Ion [M]⁺ |

| 141 | [M - C₃H₅]⁺ |

| 155 | [M - HCN]⁺ |

Single-Crystal X-ray Diffraction Studies

While a single-crystal X-ray structure for this compound has not been reported in the searched literature, studies on similar indole derivatives, such as 1H-indole-3-carbaldehyde, have provided detailed structural information. researchgate.net Such an analysis for this compound would reveal the planarity of the indole ring system, the precise geometry of the allyl and nitrile substituents, and the packing of the molecules in the crystal lattice. mdpi.com

Crystallographic Analysis of Bond Lengths, Angles, and Dihedral Angles

For the indole core, the bond lengths and angles are expected to be within well-established ranges for this heterocyclic system. For instance, in various substituted indoles, the C1–C2 double bond length is typically around 1.34-1.36 Å, and the sum of the angles around the indole nitrogen atom is close to 360°, indicating sp² hybridization mdpi.com. The indole ring itself is generally planar. nih.gov

The substituents—the allyl group at the C3 position and the carbonitrile group at the C5 position—will influence the local geometry. The C3-C(allyl) bond length would be a typical sp²-sp³ single bond. The allyl group itself introduces conformational flexibility due to rotation around the C-C single bonds.

The carbonitrile group (C≡N) is linear, with the C-C≡N bond angle being approximately 180°. The C5-C(nitrile) bond will connect this linear group to the indole ring.

Table 1: Expected Bond Lengths and Angles for this compound (based on related structures)

| Parameter | Expected Value | Reference Compound Information |

| C1=C2 Bond Length | ~1.34 - 1.36 Å | Similar to that in 1-(phenylsulfonyl)indole (B187392) (1.336(3) Å) mdpi.com. |

| Sum of Angles around N(indole) | ~360° | Indicative of sp² hybridization, as seen in various 1-(phenylsulfonyl)indoles mdpi.com. |

| C-C≡N Bond Angle | ~180° | Characteristic of a linear nitrile group. |

| Dihedral Angle (Indole-Substituent) | Variable | Dependent on the nature and position of the substituent, as seen with phenylsulfonylindoles mdpi.com. |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of intermolecular interactions. For this compound, several key interactions are anticipated to dictate its crystal structure. These interactions are crucial as they influence physical properties such as melting point, solubility, and polymorphism.

The indole N-H group is a potent hydrogen bond donor. nih.gov It can form hydrogen bonds with the nitrogen atom of the nitrile group (N-H···N≡C) of an adjacent molecule, leading to the formation of chains or more complex networks. Another significant interaction is the N-H···π interaction, where the indole N-H bond points towards the electron-rich π-system of the benzene ring of a neighboring indole. This interaction is a prominent feature in the crystal structure of indole itself. nih.gov

The interplay of these various interactions—hydrogen bonding, N-H···π, C-H···π, and π-π stacking—will determine the final three-dimensional arrangement of the molecules in the crystal. The specific packing motif will depend on the subtle balance of these forces and the steric demands of the allyl group.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Indole N-H | Nitrile Nitrogen | Strong interaction leading to defined structural motifs. |

| N-H···π Interaction | Indole N-H | Indole π-system | A key interaction in indole crystal packing. nih.gov |

| π-π Stacking | Indole π-system | Indole π-system | Contributes significantly to crystal lattice energy. nih.gov |

| C-H···π Interaction | Allyl C-H | Indole π-system | Weaker interactions that fine-tune the crystal packing. |

| Dipole-Dipole | Nitrile Group | Nitrile Group | Influences the orientation of molecules with polar groups. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These methods are complementary and are invaluable for confirming the identity and elucidating the structural features of this compound.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattered peaks (in Raman) to the vibrational modes of its constituent functional groups.

Indole Ring Vibrations: The indole moiety gives rise to a number of characteristic vibrations. The N-H stretching vibration is typically observed as a sharp band in the range of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations provide further structural information.

Nitrile Group Vibration: The carbon-nitrogen triple bond (C≡N) stretching vibration is one of the most characteristic and easily identifiable peaks in the spectrum. It typically appears as a sharp, strong band in the region of 2220-2260 cm⁻¹. The intensity of this band can be influenced by the electronic environment of the nitrile group. A Raman peak corresponding to the C≡N triple-bond stretching has been observed at 2146 cm⁻¹ in a related compound. researchgate.net

Allyl Group Vibrations: The allyl group introduces several characteristic vibrational modes. The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹. The C=C stretching of the double bond usually appears around 1640 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are also prominent and can provide conformational information.

A comprehensive assignment of the vibrational modes would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Nitrile C≡N | Stretching | 2220 - 2260 |

| Allyl =C-H | Stretching | > 3000 |

| Allyl C=C | Stretching | ~1640 |

| Indole C=C | Stretching | 1600 - 1450 |

Vibrational spectroscopy can also offer valuable insights into the conformational isomers of this compound. The flexibility of the allyl group allows for the existence of different rotational isomers (conformers). These conformers may have distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, it is often possible to determine the most stable conformer present in the sample. iu.edu.sa For example, the positions and intensities of bands related to the allyl group's C-H bending and C-C stretching modes can be sensitive to its orientation relative to the indole ring. Temperature-dependent spectral studies can also help to identify the presence of multiple conformers in equilibrium.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the allyl chain or by other means, Electronic Circular Dichroism (ECD) spectroscopy would be a powerful tool for determining their absolute configuration.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., using time-dependent DFT), the absolute stereochemistry of the chiral derivative can be unambiguously assigned. The indole ring and the nitrile group are both chromophores that would contribute to the ECD spectrum, making this technique particularly suitable for such compounds.

At present, there is no published research on chiral derivatives of this compound, and therefore, no experimental ECD data is available. However, the principles of ECD would be directly applicable should such derivatives be synthesized in the future.

Role of 3 Allyl 1h Indole 5 Carbonitrile As a Synthetic Building Block and in Materials Research

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of the indole (B1671886) nucleus with reactive allyl and cyano appendages positions 3-Allyl-1H-indole-5-carbonitrile as a versatile precursor for synthesizing a variety of complex organic structures. The indole core itself is a key component of many natural products and pharmaceuticals. nih.gov

While specific studies detailing the use of this compound for the synthesis of indole alkaloid analogs are not prevalent in the reviewed literature, the molecule's structure offers significant methodological potential. The allyl group at the C3 position is particularly amenable to a variety of synthetic transformations that are foundational in alkaloid synthesis.

Methodologies that could be applied to this building block include:

Cyclization Reactions: The allyl group can participate in intramolecular cyclization reactions to form additional rings fused to the indole core, a common strategy in the synthesis of polycyclic indole alkaloids. Iodocyclization is one such method that has been successfully applied to 3-allyl-imidazolin-4-ones to create bicyclic systems. scispace.com

Cross-Coupling Reactions: The allyl group's double bond can be a handle for various palladium-catalyzed cross-coupling reactions to introduce further complexity.

Oxidative Cleavage and Functionalization: The double bond of the allyl group can be oxidatively cleaved to an aldehyde, which is a versatile functional group for subsequent reactions, such as Pictet-Spengler reactions, to build tetracyclic frameworks reminiscent of many indole alkaloids. nih.gov

The nitrile group at the C5 position can also be leveraged. It can be hydrolyzed to a carboxylic acid, converted to an amine via reduction, or used to direct metallation at an adjacent position, further adding to the synthetic utility of this building block.

Table 1: Potential Synthetic Transformations of this compound for Alkaloid Analog Synthesis

| Functional Group | Potential Reaction | Resulting Structure/Intermediate | Relevance to Alkaloid Synthesis |

| 3-Allyl Group | Intramolecular Cyclization (e.g., Iodocyclization) | Fused polycyclic indole system | Construction of core alkaloid skeletons |

| 3-Allyl Group | Oxidative Cleavage (e.g., Ozonolysis) | Indole-3-acetaldehyde derivative | Precursor for Pictet-Spengler reaction |

| 3-Allyl Group | Hydroformylation | Branched or linear aldehyde | Introduction of new carbon chains and functional groups |

| 5-Nitrile Group | Hydrolysis (acidic or basic) | 3-Allyl-1H-indole-5-carboxylic acid | Access to amide and ester derivatives |

| 5-Nitrile Group | Reduction (e.g., with LiAlH₄) | 3-Allyl-5-(aminomethyl)-1H-indole | Introduction of a basic nitrogen center |

There are no specific examples in the surveyed literature of this compound being used as a direct intermediate in the total synthesis of a natural product. However, the indole core is a fundamental unit in a vast number of natural products, particularly indole alkaloids. The development of novel synthetic routes to these molecules is an active area of research. researchgate.net The functional handles present in this compound make it a plausible, though currently underexplored, starting material for such endeavors. For instance, radical cyclization strategies are often employed in natural product synthesis to construct complex ring systems. soton.ac.uk

The construction of polycyclic systems containing an indole nucleus is a significant goal in synthetic chemistry due to the prevalence of such structures in medicinal chemistry and materials science. The allyl group of this compound is a key feature that can be exploited for the synthesis of polycyclic systems. Gold-catalyzed tandem cyclization reactions of indole derivatives with alkynes have been shown to be an efficient method for creating indole-fused polycyclic systems. acs.org While not a direct example using the title compound, this methodology highlights a potential pathway for its use in synthesizing complex polycycles.

Furthermore, radical additions to aromatic compounds, including indoles, represent a powerful method for forming fused ring systems. soton.ac.uk The allyl group could potentially be functionalized to generate a radical that could then cyclize onto the indole ring or a tethered aromatic group.

Application in Advanced Organic Materials Research

The field of advanced organic materials leverages the unique electronic and structural properties of conjugated organic molecules. Indole-based compounds are of interest in this area due to their electron-rich nature.

There is currently a lack of published research on the use of this compound as a monomer in polymer synthesis. In principle, the allyl group could participate in polymerization reactions, although allyl monomers are known to be challenging to polymerize via traditional free-radical addition due to degradative chain transfer. beilstein-journals.org However, alternative polymerization methods could potentially be explored. The indole ring and nitrile group could impart specific electronic or physical properties to a resulting polymer. Aromatic amines, which are structurally related to indoles, are used as monomers in polymer synthesis. researchgate.net

No specific studies have been found that utilize this compound in supramolecular chemistry research. Supramolecular chemistry focuses on the non-covalent interactions between molecules to create larger, organized assemblies. tandfonline.com The structural features of this compound, namely the indole N-H proton (a hydrogen bond donor) and the nitrile group (a hydrogen bond acceptor and a polarizable group), suggest it could participate in the formation of supramolecular structures. These interactions are fundamental to creating complex molecular systems and materials. tandfonline.comtue.nl

Catalytic Applications (if the compound or its derivatives act as ligands or catalysts)

The indole scaffold is a versatile platform for the design of ligands used in homogeneous catalysis. nih.gov The ability of the indole nitrogen and other positions on the ring to coordinate with transition metals has led to the development of a variety of indole-based ligands for reactions such as cross-coupling and polymerization. nih.govnih.gov Although this compound itself has not been explicitly reported as a ligand or catalyst, its structure contains functionalities that suggest potential in this area.

The nitrile group is a known coordinating group for transition metals. unibo.itnih.gov Nitrile-functionalized ligands have been used in coordination chemistry, where the nitrile can bind to a metal center. nih.gov This interaction can be pivotal in the construction of catalysts. For example, palladium complexes with nitrile ligands have been used in cycloaddition reactions. researchgate.net Therefore, the C5-nitrile group in this compound could potentially coordinate with a metal, making the molecule a ligand in a catalytic system.

The allyl group also offers a handle for creating more complex ligand structures. Palladium-catalyzed allylation reactions are well-established methods for C-C bond formation. nih.govacs.orgacs.org The allyl group of this compound could undergo such reactions to attach the indole scaffold to other molecular fragments, thereby creating multidentate ligands. The reactivity of the C3-position of indoles is well-documented, and various functionalizations at this position have been achieved. rsc.orgchemrxiv.org

Furthermore, the indole nitrogen can also be involved in metal coordination. The interplay between the indole nitrogen, the π-system of the indole ring, and the nitrile group could lead to ligands with unique electronic and steric properties, which are crucial for controlling the activity and selectivity of a catalyst. While speculative, the combination of a coordinating nitrile group and a modifiable allyl group on a proven ligand scaffold like indole suggests that this compound and its derivatives are promising candidates for the development of new ligands and catalysts for a range of organic transformations.

Future Research Directions and Emerging Trends for 3 Allyl 1h Indole 5 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-substituted indoles is a cornerstone of modern organic chemistry, and future efforts for 3-Allyl-1H-indole-5-carbonitrile will prioritize green and sustainable approaches. Traditional methods often have limitations, but new catalytic strategies are being developed to improve efficiency and reduce environmental impact. nih.govrsc.org

One promising area is the C3-selective allylation of the indole (B1671886) core using palladium catalysis. acs.orgacs.orgnih.gov Research has demonstrated that allyl alcohols can be used as effective allylation agents in the presence of a palladium catalyst and a promoter like triethylborane (B153662), with water being the only byproduct. acs.orgacs.org This approach is highly atom-economical. The reaction conditions can be optimized for various indole substrates, and studies show that electron-donating substituents on the indole ring can increase reactivity and selectivity. nih.gov Conversely, the electron-withdrawing nature of the nitrile group at the C5-position in this compound might present a challenge that requires further methodological refinement. nih.gov

Sustainable strategies also involve the use of environmentally friendly solvents and catalysts. researchgate.net For instance, ionic liquids have been successfully used as recyclable solvents in the microwave-assisted acylation of indoles, a method that could be adapted for allylation. nih.gov The development of protocols that minimize waste, avoid hazardous reagents, and allow for catalyst recycling will be a central theme in the future synthesis of this compound. rsc.orgbeilstein-journals.org

| Catalyst/Promoter System | Allyl Source | Substrate Example | Yield | Key Advantages | Reference |

| Pd2(dba)3 / (S,S)-Ligand A / 9-BBN-(C6H13) | Allyl alcohol | 5-Methoxy-3-methylindole | 92% | High enantioselectivity, atom-economical | nih.gov |

| Pd(OAc)2 / PPh3 / Et3B | Allyl alcohol | Indole | 95% | High C3-selectivity, excellent yield | acs.org |

| Y(OTf)₃ / [BMI]BF₄ | Acetic anhydride | Indole | 98% | Fast, green (ionic liquid), reusable catalyst | nih.gov |

Table 1: Comparison of Catalytic Systems for Indole Functionalization. This table summarizes different catalytic methods applicable to the synthesis of substituted indoles, highlighting their efficiency and sustainable features.

Exploration of Unconventional Reactivity Patterns

Future research will likely delve into the unconventional reactivity of the this compound scaffold. The electron-withdrawing cyano group at the 5-position significantly influences the indole's electronic properties, making it an interesting substrate for dearomatization reactions. researchgate.net This electrophilic character can be exploited to construct complex molecular architectures.

Palladium-catalyzed dearomative allylation using reagents like cyclopropyl (B3062369) acetylenes has been shown to produce indolenine frameworks with a quaternary stereocenter at the C3 position. rsc.org Such strategies, if applied to an indole already bearing an allyl group, could lead to novel, highly functionalized polycyclic systems. Another avenue involves the unique reactivity of the allyl group itself. For example, merging the nucleophilic cyclization of ortho-alkynylanilines with the ring-opening of three-membered rings provides access to 3-allyl indoles under mild, redox-neutral conditions. acs.org Exploring similar cascade reactions starting with this compound could unlock new synthetic pathways.

Integration into Automated Synthesis Platforms

The paradigm of organic synthesis is shifting with the advent of flow chemistry and automated platforms. mdpi.com These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. For a molecule like this compound, which serves as a building block, integrating its synthesis into a flow system could dramatically increase production efficiency and purity. mdpi.com

Continuous flow protocols have been successfully developed for various indole syntheses, including the Fischer indole synthesis and the Heumann indole synthesis. mdpi.com Furthermore, the combination of flow chemistry with other technologies, such as photoredox catalysis, has enabled reactions to be performed at room temperature with significantly reduced reaction times and catalyst loadings. acs.org For example, a C-2 acylation of indoles was accelerated from 20 hours in batch to just 2 hours in a microflow reactor. acs.org Applying these principles to the palladium-catalyzed allylation step for this compound could lead to a highly efficient and scalable automated process. buchler-gmbh.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for modern synthetic planning. nih.gov For a specific target like this compound, these methods can predict reaction outcomes, optimize conditions, and even suggest novel synthetic routes. Machine learning models, trained on large datasets of experimental reactions, can now predict the major product of a reaction with high accuracy. nih.gov

These predictive models work by representing chemical reactions in a way that a neural network can understand, moving beyond simple template matching to recognize complex patterns in reactivity. nih.govresearchgate.net This allows chemists to evaluate the feasibility of a proposed synthetic step before heading to the lab, saving time and resources. nih.gov For instance, a model could predict the yield or stereoselectivity of the C3-allylation of 5-cyanoindole (B20398) under various catalytic conditions. arxiv.org As these models become more sophisticated, they will not only accelerate the development of existing reactions but also aid in the discovery of entirely new transformations. youtube.com

| Model Type | Application | Predicted Outcome | Reported Accuracy | Reference |

| Neural Network | Forward Reaction Prediction | Major Product | 71.8% (Top-1) | nih.gov |

| Random Forest / LASSO | Stereoselectivity Prediction | Enantiomeric Excess | Significantly outperforms previous models | arxiv.org |

| Machine Learning | General Reactivity | Yield and Reaction Time | Performance limited by current descriptors | researchgate.net |

Table 2: Applications of Machine Learning in Predicting Chemical Reaction Outcomes. This table highlights the growing capability of computational models to predict various aspects of chemical reactions, a trend directly applicable to optimizing the synthesis of this compound.

Synergistic Research with Other Chemical Disciplines (e.g., photochemistry, electrochemistry)

The intersection of traditional catalysis with other fields like photochemistry and electrochemistry is creating powerful new synthetic tools. nih.gov These synergistic approaches enable transformations that are difficult or impossible to achieve through other means, often under exceptionally mild conditions. researchgate.net

Visible-light photoredox catalysis, for example, can be merged with transition-metal C-H activation to functionalize indoles. acs.orgnih.gov Dual palladium and iridium photoredox catalysis has been used for the C-H acylation of indoles at room temperature. acs.org Similarly, direct photo-induced reactions, without the need for a photocatalyst, have been developed for the reductive Heck cyclization of indoles to form complex polycyclic structures. nih.gov

Electrochemistry offers a green and sustainable alternative for driving chemical reactions. researchgate.net It avoids the need for stoichiometric chemical oxidants or reductants and can be used for both the synthesis and functionalization of indoles. rsc.orgthieme-connect.com For instance, an electrochemical approach has been used for the radical domino coupling of N-methacryloylindoles to create complex indole-fused polycyclics in open-air conditions. rsc.org Applying these photoredox and electrochemical strategies to this compound could reveal novel reaction pathways and provide access to a new chemical space of complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Allyl-1H-indole-5-carbonitrile, and how are reaction conditions optimized?

- Answer : The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution on indole precursors. For example, allylation of 5-cyanoindole derivatives can be achieved using allyl halides under inert atmospheres with catalysts like PdCl₂ and Cu(OAc)₂ in solvent systems such as acetonitrile/DMF. Temperature control (e.g., 135°C) and oxygen exclusion are critical for yield optimization . Purity is confirmed via column chromatography and recrystallization.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming allyl group regiochemistry and indole substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., C₁₂H₁₀N₂, MW 182.08). Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. How does the nitrile group influence the compound’s reactivity in further functionalization?

- Answer : The nitrile group at position 5 enables nucleophilic additions (e.g., hydrolysis to carboxylic acids) or reductions (e.g., LiAlH₄ to amines). Its electron-withdrawing nature also directs electrophilic substitution on the indole core, favoring reactions at positions 2 and 4 .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Systematic optimization includes:

- Dose-response curves across multiple models (e.g., cancer vs. normal cells).

- Solubility studies using DMSO/PBS mixtures to ensure compound stability.

- Metabolite profiling (LC-MS) to identify degradation products .

Q. What strategies mitigate byproduct formation during multi-step synthesis of this compound?

- Answer : Common byproducts (e.g., dimerized indoles or over-alkylated derivatives) are minimized by:

- Stepwise temperature ramping (e.g., 0°C → RT for allylation).

- Protecting group strategies (e.g., Boc for indole N-H).

- Real-time monitoring via TLC or in situ FTIR to track reaction progress .

Q. How do computational methods inform the design of this compound derivatives with enhanced bioactivity?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic attack. Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs, guiding substituent modifications (e.g., fluorination for improved binding) .

Q. What are the challenges in scaling up lab-scale synthesis to pilot production?

- Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.